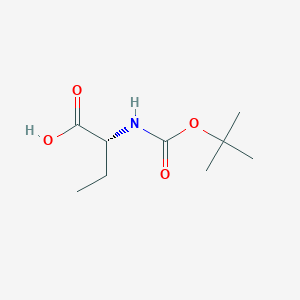

(R)-2-((tert-Butoxycarbonyl)amino)butanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFVIPIQXAIUAY-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373149 | |

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45121-22-0 | |

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-((tert-Butoxycarbonyl)amino)butanoic Acid

CAS Number: 45121-22-0

This technical guide provides a comprehensive overview of (R)-2-((tert-Butoxycarbonyl)amino)butanoic acid, a key building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, safety information, synthesis, and applications, with a focus on its role in peptide synthesis.

Chemical and Physical Properties

This compound, also known as Boc-D-Abu-OH, is a non-proteinogenic amino acid derivative. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its controlled incorporation into peptide chains.

| Property | Value | Reference |

| CAS Number | 45121-22-0 | [1] |

| Molecular Formula | C₉H₁₇NO₄ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 70-74 °C | [2] |

| Solubility | Soluble in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF). Slightly soluble in water. | [2] |

| Optical Activity | [α]20/D −18.5±2°, c = 1% in methanol |

Safety and Hazard Information

It is essential to handle this compound with appropriate safety precautions in a laboratory setting.

| Hazard Information | Details |

| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Spectroscopic Data (Reference)

Infrared (IR) Spectroscopy of Butanoic Acid: The IR spectrum of a carboxylic acid like butanoic acid will typically show two characteristic absorptions:

-

A very broad O-H stretching absorption in the region of 3300 to 2500 cm⁻¹.

-

A strong C=O stretching absorption between 1725 and 1700 cm⁻¹.

¹H NMR Spectroscopy of Butanoic Acid: The proton NMR spectrum of butanoic acid will show distinct signals for the different proton environments in the molecule, with an expected integration ratio of 3:2:2:1.[3]

Mass Spectrometry of Butanoic Acid: The mass spectrum of butanoic acid will show a molecular ion peak [M]⁺ at an m/z of 88.[4] The fragmentation pattern will include characteristic peaks, with the base peak often appearing at m/z 60.[4]

Experimental Protocols

General Synthesis of Boc-Protected Amino Acids

While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a general method for the Boc protection of an amino acid is as follows. This procedure can be adapted for D-2-aminobutanoic acid.

Materials:

-

D-2-aminobutanoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1M Sodium hydroxide (NaOH) solution

-

Methanol

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the D-2-aminobutanoic acid in a mixture of 1M NaOH solution and methanol.[2]

-

Cool the solution in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) (typically 1.2 equivalents) to the cooled solution while stirring.[2]

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 12 hours.[2]

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Once the reaction is complete, remove the methanol using a rotary evaporator.[2]

-

Adjust the pH of the remaining aqueous solution to 1-2 with 1M HCl.[2]

-

Extract the product with ethyl acetate (3 x 50 mL).[2]

-

Wash the combined organic layers with saturated brine (2 x 40 mL).[2]

-

Dry the organic layer over anhydrous sodium sulfate.[2]

-

Remove the solvent by rotary evaporation to yield the crude product, which can be further purified if necessary.[2]

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The following is a general protocol for its incorporation into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminus

-

This compound (Boc-D-Abu-OH)

-

Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Base: N,N-Diisopropylethylamine (DIPEA) for neutralization

-

Reagents for Boc deprotection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Reagents for washing: DCM, DMF

-

Kaiser test reagents for monitoring coupling completion

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 1-2 minutes, then drain.

-

Add a fresh portion of 50% TFA/DCM and agigate for 20-30 minutes to ensure complete removal of the Boc protecting group.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIPEA in DCM (3 times for 1-2 minutes each).

-

Wash the resin with DCM (3-5 times) to remove excess base.

-

-

Coupling of Boc-D-Abu-OH:

-

In a separate vessel, dissolve Boc-D-Abu-OH (3 equivalents) and an activating agent such as HOBt (3 equivalents) in a minimal amount of DMF.

-

Add this solution to the resin, followed by the addition of a coupling reagent like DIC (3 equivalents).

-

Agitate the reaction mixture at room temperature for 60-120 minutes.

-

-

Monitoring the Coupling Reaction:

-

Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. A negative Kaiser test indicates the absence of free primary amines and thus a complete reaction.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.

-

This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid to be added to the peptide chain.

Applications in Research and Drug Development

This compound is primarily used as a building block in the synthesis of peptides with modified properties for research and therapeutic applications.

-

Enhanced Proteolytic Stability: The incorporation of non-natural D-amino acids like D-2-aminobutanoic acid into peptide sequences can significantly increase their resistance to degradation by proteases, which are stereospecific for L-amino acids. This leads to a longer in vivo half-life and improved therapeutic potential.

-

Modulation of Biological Activity: The altered stereochemistry at the α-carbon can influence the peptide's secondary structure and overall conformation. This can lead to modified binding affinity and selectivity for biological targets.

-

Drug Discovery: This compound is a valuable tool for medicinal chemists in the rational design of peptide-based drugs with optimized potency, stability, and selectivity. While specific drug examples are not detailed in the search results, its application is broad in the synthesis of novel therapeutic peptides.

Signaling Pathways and Logical Relationships

The parent molecule, aminobutyric acid, has isomers that are involved in significant biological signaling. For instance, γ-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system. While this compound is a synthetic building block, understanding the pathways of its parent molecules provides context for its potential biological relevance in drug design.

GABAergic Signaling Pathway

Caption: Simplified GABAergic signaling pathway.

Experimental Workflow: Incorporation of Boc-D-Abu-OH in SPPS

Caption: General workflow for the incorporation of Boc-D-Abu-OH in solid-phase peptide synthesis.

References

An In-depth Technical Guide on the Chemical Properties of Boc-D-Abu-OH

Introduction

N-tert-butoxycarbonyl-D-α-aminobutyric acid, commonly referred to as Boc-D-Abu-OH, is a protected non-proteinogenic amino acid.[1] It serves as a crucial building block in the synthesis of peptides, particularly those designed for enhanced proteolytic stability and unique conformational properties.[2] The "Boc" (tert-butoxycarbonyl) group protects the alpha-amino functionality, allowing for controlled, stepwise peptide bond formation without unwanted side reactions.[1][] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Boc-D-Abu-OH for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Boc-D-Abu-OH is a chiral molecule essential for producing enantiomerically pure peptides.[1] Its general and physicochemical properties are summarized below.

Table 1: General Chemical Properties of Boc-D-Abu-OH

| Property | Value | Source |

| Chemical Name | (R)-2-((tert-Butoxycarbonyl)amino)butanoic acid | [1] |

| Synonym(s) | N-tert-butoxycarbonyl-D-α-aminobutyric acid, (R)-2-(Boc-amino)butyric acid | [1] |

| CAS Number | 45121-22-0 | [1] |

| Molecular Formula | C₉H₁₇NO₄ | |

| Molecular Weight | 203.24 g/mol | |

| Appearance | White to off-white or light yellow powder/solid | [1][4] |

Table 2: Physicochemical Properties of Boc-D-Abu-OH

| Property | Value | Source |

| Melting Point | 70-74 °C | |

| Boiling Point | 334.5±25.0 °C (Predicted) | [5] |

| Density | 1.101 g/cm³ (Predicted) | [5] |

| Optical Rotation [α]²⁵/D | -20.0 to -16.0° (c=1 in methanol) | |

| Purity | ≥97.0% (HPLC), ≥98% (TLC) |

Solubility, Stability, and Handling

Proper storage and handling are critical to maintain the integrity of Boc-D-Abu-OH.

Solubility The solubility of Boc-protected amino acids is influenced by the polar carboxylic acid group and the nonpolar Boc group.[6] Boc-D-Abu-OH exhibits solubility in common organic solvents used in peptide synthesis.[1]

Table 3: Solubility Profile of Boc-D-Abu-OH

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | Soluble (e.g., 1 mmol in 1 ml) | [5][7] |

| Dichloromethane (DCM) | Soluble | [1] |

| Water | Less soluble / Slightly soluble | [1][4] |

| Methanol | Soluble (used for optical rotation measurements) |

Stability and Storage Boc-D-Abu-OH is stable under standard laboratory conditions but should be stored properly to prevent degradation.[1] The Boc protecting group is stable towards most nucleophiles and bases but is labile under acidic conditions.[8][9]

-

Storage Temperature : Recommended storage is between 2-8°C.[5][10]

-

Conditions : Store in a cool, dry place in a tightly sealed container to protect from moisture.[1][11] For long-term storage, an inert atmosphere (e.g., argon) is advisable.[11]

Safety and Handling While a specific Safety Data Sheet (SDS) for Boc-D-Abu-OH is not readily available, general precautions for handling protected amino acids should be followed.[11]

-

Personal Protective Equipment (PPE) : Wear chemical safety goggles, chemically resistant gloves (e.g., nitrile), and a lab coat.[11]

-

Engineering Controls : Handle the solid compound in a chemical fume hood to avoid generating and inhaling dust.[11]

-

First Aid : In case of contact, wash skin thoroughly with soap and water. In case of eye contact, flush with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[12]

Applications in Peptide Synthesis

Boc-D-Abu-OH is a standard building block for introducing D-2-aminobutyric acid residues into a peptide chain using Boc solid-phase peptide synthesis (SPPS). The Boc strategy is a well-established method developed by Bruce Merrifield.[13] The choice between the Boc and Fmoc strategies depends on factors like peptide length, sequence complexity, and cost.[2] The Boc strategy is a viable option, particularly for shorter, less complex peptides.[2]

Experimental Protocols

Detailed methodologies are essential for the successful application of Boc-D-Abu-OH in research.

Protocol 1: Synthesis of this compound (Boc-D-Abu-OH)

This protocol describes the protection of the amino group of (R)-2-aminobutyric acid.[7]

Materials:

-

(R)-2-aminobutyric acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-dioxane

-

Water

-

Chloroform

-

1N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath, round-bottomed flask, magnetic stirrer, rotary evaporator

Methodology:

-

Prepare a solution of (R)-2-aminobutyric acid (2.0 g, 19 mmol) and sodium bicarbonate (1.6 g, 19 mmol) in a mixture of 1,4-dioxane and water (26 mL total, 3:10 v/v).[7]

-

Cool the solution in an ice bath.[7]

-

Slowly add di-tert-butyl dicarbonate (4.7 g, 21 mmol) to the cooled mixture with stirring.[7]

-

Remove the reaction from the ice bath and stir at room temperature for 120 hours.[7]

-

Concentrate the reaction mixture under reduced pressure to remove the solvents.[7]

-

Dissolve the resulting crude product in chloroform.[7]

-

Add 1N HCl to the chloroform solution and perform a liquid-liquid extraction.[7]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the final product, Boc-D-Abu-OH.[7]

Protocol 2: Incorporation of Boc-D-Abu-OH in Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the steps for coupling Boc-D-Abu-OH to a growing peptide chain on a resin support.[2]

Materials:

-

Peptide-resin with a free N-terminal amino group

-

Boc-D-Abu-OH

-

Activating agent (e.g., HOBt - Hydroxybenzotriazole)

-

Coupling reagent (e.g., DIC - N,N'-Diisopropylcarbodiimide)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

-

Base for neutralization (e.g., DIEA - N,N-Diisopropylethylamine in DCM)

-

Deprotection agent (e.g., TFA - Trifluoroacetic acid in DCM)

-

SPPS reaction vessel, shaker

Methodology:

-

Resin Swelling: Swell the peptide-resin in DCM in the reaction vessel.

-

Boc Deprotection: Remove the N-terminal Boc group from the resin-bound peptide by treating it with TFA in DCM. Agitate for approximately 30 minutes. Wash the resin thoroughly with DCM to remove residual acid.[13]

-

Neutralization: Neutralize the resulting N-terminal ammonium salt by washing the resin with a solution of DIEA in DCM. Wash the resin subsequently with DCM (3-5 times) to remove excess base.[2]

-

Coupling Reaction:

-

In a separate vessel, pre-activate Boc-D-Abu-OH (3 equivalents relative to resin loading) by dissolving it with an activating agent like HOBt (3 equivalents) in a minimal amount of DMF.[2]

-

Add this solution to the neutralized resin.[2]

-

Add the coupling reagent, such as DIC (3 equivalents).[2]

-

Agitate the reaction mixture at room temperature for 60-120 minutes.[2]

-

-

Monitoring and Washing: Monitor the reaction for completion using a qualitative method like the Kaiser test. Once complete, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove unreacted reagents.[2]

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage: After the full peptide is assembled, wash the peptide-resin with DCM, dry it under vacuum, and cleave it from the resin support using a strong acid like anhydrous HF.[2][14]

References

- 1. CAS 45121-22-0: Boc-D-Abu-OH | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 4. BOC-ABU-OH | 34306-42-8 [chemicalbook.com]

- 5. BOC-D-ABU-OH CAS#: 45121-22-0 [amp.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. BOC-D-ABU-OH | 45121-22-0 [chemicalbook.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. 45121-22-0|Boc-D-Abu-OH|BLD Pharm [bldpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. abmole.com [abmole.com]

- 13. peptide.com [peptide.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to (R)-Boc-2-aminobutanoic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-Boc-2-aminobutanoic acid, a chiral building block crucial in synthetic organic chemistry and drug development. This document details its physicochemical properties, provides explicit experimental protocols for its synthesis and application, and explores its role in the development of therapeutic agents, particularly those targeting the mTOR signaling pathway.

Core Properties of (R)-Boc-2-aminobutanoic Acid

(R)-Boc-2-aminobutanoic acid, also known as N-tert-butoxycarbonyl-D-α-aminobutyric acid, is a protected form of the non-proteinogenic amino acid (R)-2-aminobutanoic acid. The tert-butoxycarbonyl (Boc) protecting group on the amine functionality allows for its use in controlled, stepwise chemical syntheses, most notably in solid-phase peptide synthesis (SPPS).

Physicochemical Data

A summary of the key quantitative data for (R)-Boc-2-aminobutanoic acid is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 203.24 g/mol | [1] |

| Molecular Formula | C₉H₁₇NO₄ | [1] |

| CAS Number | 45121-22-0 | [2] |

| Appearance | White to off-white solid/powder | [1] |

| Solubility | Soluble in DMSO (≥ 200 mg/mL) | [1][3] |

| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years) | [1][3] |

| In solvent: -80°C (6 months) | [1][3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of (R)-Boc-2-aminobutanoic acid and its subsequent use in solid-phase peptide synthesis.

Synthesis of (R)-Boc-2-aminobutanoic Acid

This protocol describes the protection of the amino group of (R)-2-aminobutanoic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

(R)-2-aminobutanoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water

-

Chloroform

-

1N Hydrochloric acid (HCl)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve (R)-2-aminobutanoic acid and sodium bicarbonate in a mixture of 1,4-dioxane and water.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add di-tert-butyl dicarbonate to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 120 hours) to ensure complete reaction.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the organic solvent.

-

Dissolve the resulting crude product in chloroform.

-

Transfer the chloroform solution to a separatory funnel and wash with 1N hydrochloric acid.

-

Extract the aqueous layer with chloroform.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-Boc-2-aminobutanoic acid.

Solid-Phase Peptide Synthesis (SPPS) using (R)-Boc-2-aminobutanoic Acid

This protocol outlines the general steps for incorporating (R)-Boc-2-aminobutanoic acid into a peptide chain using Boc-chemistry-based SPPS.

Materials:

-

Appropriate solid support resin (e.g., Merrifield or PAM resin)

-

(R)-Boc-2-aminobutanoic acid

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., DCC/HOBt or HBTU)

-

Dimethylformamide (DMF)

-

SPPS reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DCM within the SPPS reaction vessel.

-

Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 50% TFA in DCM.[4][5] This step is followed by washing with DCM and a neutralization step.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIEA in DCM to liberate the free amine.[5]

-

Amino Acid Coupling: Activate the carboxylic acid of (R)-Boc-2-aminobutanoic acid using a suitable coupling reagent and couple it to the free amine on the resin. This reaction is typically carried out in DMF or DCM.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like hydrofluoric acid (HF).[4]

Applications in Drug Development

(R)-Boc-2-aminobutanoic acid is a valuable building block in the synthesis of peptidomimetics and small molecule inhibitors. Its incorporation can introduce specific stereochemistry, which is often critical for biological activity and target specificity.

Development of ASCT2 Inhibitors

A significant application of aminobutanoic acid scaffolds is in the development of inhibitors for the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as SLC1A5.[6][7][8] ASCT2 is a sodium-dependent amino acid transporter that is overexpressed in many types of cancer cells and is crucial for their uptake of glutamine.[6][8] Glutamine is a vital nutrient for cancer cell proliferation and metabolism. By inhibiting ASCT2, the glutamine supply to cancer cells is restricted, leading to a disruption of their growth and survival.

Novel and potent ASCT2 inhibitors have been developed based on a 2-amino-4-bis(aryloxybenzyl)aminobutanoic acid scaffold.[6][7][8] The synthesis of these inhibitors can utilize chiral precursors like (R)-Boc-2-aminobutanoic acid to generate enantiomerically pure final compounds. These inhibitors have shown promise in preclinical models by effectively blocking glutamine uptake and suppressing tumor growth.[9][10]

Role in Signaling Pathways: Targeting the mTOR Pathway

The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[][12] The mTOR signaling pathway is frequently hyperactivated in cancer, making it a prime target for therapeutic intervention.[][13]

The activity of mTOR is highly dependent on the availability of amino acids, including glutamine.[] By inhibiting the ASCT2 transporter, compounds derived from (R)-Boc-2-aminobutanoic acid can deplete intracellular glutamine levels. This nutrient deprivation is sensed by the cell and leads to the inactivation of the mTORC1 complex, a key component of the mTOR signaling pathway.[] The inhibition of mTORC1 subsequently leads to a cascade of downstream effects, including the suppression of protein synthesis and the induction of autophagy, ultimately hindering cancer cell growth.[]

Below are diagrams illustrating the experimental workflow of Boc-SPPS and the mTOR signaling pathway, highlighting the point of intervention for ASCT2 inhibitors.

Caption: A simplified workflow of Boc-based solid-phase peptide synthesis.

Caption: Inhibition of the mTOR pathway via ASCT2 transporter blockade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (R)-(-)-2-Aminobutyric Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chempep.com [chempep.com]

- 5. peptide.com [peptide.com]

- 6. daneshyari.com [daneshyari.com]

- 7. 2-Amino-4-bis(aryloxybenzyl)aminobutanoic acids: A novel scaffold for inhibition of ASCT2-mediated glutamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids: a novel Scaffold for inhibition of ASCT2-mediated glutamine transport - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]

- 12. mybiosource.com [mybiosource.com]

- 13. researchgate.net [researchgate.net]

(R)-2-((tert-Butoxycarbonyl)amino)butanoic Acid: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Synthesis, Properties, and Applications of a Key Chiral Building Block in Modern Peptide Therapeutics

Introduction

(R)-2-((tert-Butoxycarbonyl)amino)butanoic acid, commonly known as Boc-D-Abu-OH, is a non-proteinogenic, chiral amino acid derivative that has emerged as a critical building block in the field of peptide chemistry and drug discovery. Its incorporation into peptide sequences is a strategic approach to enhance the therapeutic properties of peptide-based drugs. The "D-" configuration of this amino acid provides resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids, thereby increasing the in vivo stability and half-life of the resulting peptide.[1][2] Furthermore, the introduction of this unnatural amino acid can modulate the conformational properties of a peptide, potentially leading to optimized potency and selectivity for its biological target.[2]

This technical guide provides a comprehensive overview of this compound, including its chemical structure and properties, detailed experimental protocols for its synthesis and its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and its applications in drug development.

Chemical Structure and Properties

This compound is characterized by a butanoic acid backbone with an amine group at the α-position, which is protected by a tert-butoxycarbonyl (Boc) group. The stereochemistry at the α-carbon is in the (R)-configuration.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₇NO₄ |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]butanoic acid |

| CAS Number | 45121-22-0 |

| Appearance | White to off-white powder or crystalline solid |

| Solubility | Soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and methanol. |

Experimental Protocols

Enantioselective Synthesis of this compound

The enantioselective synthesis of Boc-D-Abu-OH is crucial for its application in chiral drug development. One effective method involves the optical resolution of a racemic mixture of 2-aminobutanoic acid, followed by the protection of the amino group.

1. Optical Resolution of (RS)-2-Aminobutanoic Acid:

A common method for resolving racemic 2-aminobutanoic acid is through diastereomeric salt formation with a chiral resolving agent. Alternatively, enzymatic methods or replacing crystallization can be employed. A published procedure describes the optical resolution of (RS)-2-aminobutanoic acid p-toluenesulfonate, which exists as a conglomerate, by replacing crystallization with an optically active co-solute like (S)-methionine p-toluenesulfonate to preferentially crystallize the (R)-enantiomer.[3][4]

-

Step 1: Formation of the p-toluenesulfonate salt: Racemic 2-aminobutanoic acid is treated with p-toluenesulfonic acid in a suitable solvent, such as 1-propanol, to form the corresponding salt.

-

Step 2: Preferential Crystallization: A supersaturated solution of the racemic salt is prepared in 1-propanol. An optically pure co-solute, (S)-methionine p-toluenesulfonate, is added to the solution.

-

Step 3: Isolation of the (R)-enantiomer: The solution is allowed to crystallize, yielding the (R)-2-aminobutanoic acid p-toluenesulfonate salt preferentially.

-

Step 4: Liberation of the free amino acid: The isolated salt is treated with a base, such as triethylamine, in a solvent like methanol to yield the optically pure (R)-2-aminobutanoic acid.[3][4]

2. Boc Protection of (R)-2-Aminobutanoic Acid:

Once the optically pure (R)-2-aminobutanoic acid is obtained, the amino group is protected with a tert-butoxycarbonyl (Boc) group.

-

Step 1: Dissolution: (R)-2-Aminobutanoic acid is dissolved in a suitable solvent system, typically a mixture of an aqueous base (e.g., sodium hydroxide solution) and an organic solvent (e.g., tert-butanol or dioxane).

-

Step 2: Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride, is added to the solution. The reaction is typically carried out at a controlled temperature, often starting at 0°C and then allowing it to warm to room temperature.

-

Step 3: Reaction Monitoring and Work-up: The reaction is monitored for completion (e.g., by thin-layer chromatography). Upon completion, the organic solvent is removed, and the aqueous solution is acidified (e.g., with citric acid or hydrochloric acid) to precipitate the product.

-

Step 4: Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Incorporation of Boc-D-Abu-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Abu-OH is a key reagent in Boc-chemistry-based Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol for the incorporation of a Boc-D-Abu-OH residue into a growing peptide chain on a solid support.

1. Resin Preparation:

-

Select a suitable resin based on the desired C-terminus of the peptide (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide).

-

Swell the resin in an appropriate solvent, typically dichloromethane (DCM), for at least 30 minutes in a reaction vessel.[1]

2. Boc Deprotection:

-

Drain the DCM from the swollen resin.

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 1-2 minutes, then drain.[1]

-

Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc protecting group.[1]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).[1]

3. Neutralization:

-

Neutralize the resulting trifluoroacetate salt on the resin by washing with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM (3 times for 1-2 minutes each).[1]

-

Wash the resin with DCM (3-5 times) to remove excess base.[1]

4. Coupling of Boc-D-Abu-OH:

-

In a separate vessel, dissolve Boc-D-Abu-OH (3 equivalents relative to the resin loading) and an activating agent such as HOBt (1-hydroxybenzotriazole) (3 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).[1]

-

Add this solution to the resin, followed by the addition of a coupling reagent like DIC (N,N'-diisopropylcarbodiimide) (3 equivalents).[1]

-

Agitate the reaction mixture at room temperature for 60-120 minutes.[1]

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction.

5. Washing:

-

Upon completion of the coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Applications in Drug Development

The incorporation of this compound into peptide therapeutics offers several advantages, making it a valuable tool for medicinal chemists. The primary benefit is the enhanced stability of the resulting peptide against enzymatic degradation, which can lead to a longer in vivo half-life and improved pharmacokinetic profile.

While specific drug names containing this exact molecule are not always publicly disclosed during early development, the use of D-aminobutyric acid derivatives is a known strategy in the design of peptide analogs with improved therapeutic potential. For instance, the development of analogues of naturally occurring peptides often involves the substitution of L-amino acids with D-amino acids like D-aminobutyric acid to increase their resistance to proteolysis.

Recent research has highlighted the use of aminobutanoic acid-based compounds as inhibitors for targets such as the alanine-serine-cysteine transporter 2 (ASCT2), which is upregulated in certain cancers like non-small-cell lung cancer.[5] The development of potent and selective inhibitors based on this scaffold demonstrates the therapeutic potential of aminobutanoic acid derivatives in oncology.[5]

Furthermore, the all-D-enantiomer of a peptide containing Boc-protected amino acids has been shown to exhibit interesting biological activities, such as pro-angiogenic potential, highlighting the diverse applications of D-amino acid-containing peptides in biomedical research.[6]

Conclusion

This compound is a fundamentally important chiral building block in the synthesis of modified peptides for therapeutic applications. Its enantiomerically pure form allows for the rational design of peptides with enhanced stability and potentially improved biological activity. The well-established protocols for its synthesis and incorporation into peptide chains using Boc-SPPS make it an accessible and valuable tool for researchers and professionals in the field of drug discovery and development. As the demand for more stable and effective peptide-based drugs continues to grow, the strategic use of non-proteinogenic amino acids like Boc-D-Abu-OH will undoubtedly play an increasingly significant role in shaping the future of medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D-Peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH induce neovascularization via endothelial N-formyl peptide receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Boc-D-2-aminobutanoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Boc-D-2-aminobutanoic acid in common organic solvents. Due to the limited availability of direct quantitative data in peer-reviewed literature, this guide combines available qualitative data, predictive assessments based on structural analogues, and general principles of protected amino acid solubility. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility data in their own laboratory settings.

Introduction to Boc-D-2-aminobutanoic Acid and its Solubility

Boc-D-2-aminobutanoic acid is a non-proteinogenic D-amino acid derivative widely utilized in peptide synthesis and the development of pharmaceutical compounds. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group enhances its stability and modulates its reactivity, making it a valuable building block in medicinal chemistry. The solubility of this compound is a critical parameter for its effective use in synthetic protocols, purification, and formulation.

The solubility of a protected amino acid is primarily influenced by the interplay between the polar carboxylic acid group, the non-polar Boc group, and the nature of the amino acid side chain. The presence of the bulky, non-polar tert-butyl group in the Boc moiety generally increases the solubility of the amino acid in less polar organic solvents compared to its unprotected counterpart.[1]

Quantitative Solubility Data

Table 1: Predicted and Known Solubility of Boc-D-2-aminobutanoic Acid and Related Compounds in Organic Solvents

| Solvent | Predicted/Known Solubility of Boc-D-2-aminobutanoic Acid | Rationale/Notes |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | High (likely ≥ 200 mg/mL) | Based on data for the L-enantiomer.[1] A strong polar aprotic solvent capable of solvating both polar and non-polar moieties. |

| Dimethylformamide (DMF) | High (likely > 100 mg/mL) | Based on the high solubility of other Boc-amino acids like Boc-Val-OH.[1] |

| N-Methyl-2-pyrrolidone (NMP) | High | A strong, versatile polar aprotic solvent known for its high solvency power. |

| Acetonitrile (ACN) | Moderate | Less polar than DMSO and DMF, but should still effectively solvate the molecule. |

| Acetone | Moderate to Low | A less polar solvent, solubility is expected to be lower than in more polar aprotic solvents. |

| Polar Protic Solvents | ||

| Methanol (MeOH) | Moderate | The hydroxyl group can interact with the carboxylic acid, while the alkyl portion can interact with the Boc group. |

| Ethanol (EtOH) | Moderate to Low | Lower polarity than methanol may result in slightly lower solubility. |

| Isopropanol (IPA) | Low | Increased alkyl chain length and steric hindrance decrease polarity and solvating power for polar groups. |

| Water | Low to Slight | The hydrophobic Boc group significantly reduces aqueous solubility.[2] |

| Non-Polar Solvents | ||

| Dichloromethane (DCM) | Moderate | The non-polar nature of DCM can solvate the Boc group and the alkyl side chain. |

| Ethyl Acetate (EtOAc) | Moderate to Low | The ester functionality provides some polarity, but overall it is a relatively non-polar solvent. |

| Toluene | Low | A non-polar aromatic solvent, expected to have poor interaction with the polar carboxylic acid group. |

| Hexanes | Very Low / Insoluble | Highly non-polar solvent, not expected to effectively solvate the molecule. |

Disclaimer: The predicted solubility values are for guidance only and should be experimentally verified.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the gravimetric determination of the solubility of Boc-D-2-aminobutanoic acid in an organic solvent. This method is straightforward and relies on the direct measurement of the mass of the dissolved solute in a saturated solution.

Materials and Apparatus

-

Boc-D-2-aminobutanoic acid (solid)

-

Organic solvent of interest (analytical grade)

-

Vials with screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Pipettes

-

Evaporating dish or pre-weighed vial

Experimental Procedure

Caption: Experimental workflow for gravimetric solubility determination.

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid Boc-D-2-aminobutanoic acid to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and the solute.

-

-

Phase Separation:

-

After equilibration, remove the vial and allow the undissolved solid to settle.

-

For finer particles, centrifuge the vial at a moderate speed to pellet the excess solid.

-

-

Sampling:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid at the bottom of the vial.

-

-

Solvent Evaporation:

-

Transfer the collected supernatant to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) or a gentle stream of nitrogen gas. Gentle heating may be applied if the compound is thermally stable.

-

-

Mass Determination:

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the dish or vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved Boc-D-2-aminobutanoic acid is the final weight minus the initial weight of the empty dish or vial.

-

Solubility is typically expressed in mg/mL or g/L. Calculate this by dividing the mass of the solute by the volume of the supernatant that was sampled.

-

Factors Influencing Solubility

Several factors can influence the solubility of Boc-D-2-aminobutanoic acid:

-

Solvent Polarity: As a general rule, "like dissolves like." The amphiphilic nature of Boc-D-2-aminobutanoic acid, with its polar carboxylic acid and non-polar Boc group, means that its solubility will be highest in solvents of intermediate polarity or in polar aprotic solvents that can effectively solvate both ends of the molecule.

-

Temperature: The solubility of most solids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility. Always use high-purity starting materials.

-

pH (in aqueous or protic systems): In aqueous solutions or protic organic solvents, the pH can significantly impact solubility. At low pH, the carboxylic acid will be protonated, while at high pH, it will be deprotonated to the carboxylate. The solubility of the neutral, zwitterionic, and ionic forms can differ substantially.

Logical Relationships in Solubility Prediction

The prediction of solubility can be guided by understanding the molecular interactions between the solute and the solvent.

Caption: Solute-solvent interactions governing solubility.

This diagram illustrates that polar solvents will favorably interact with the carboxylic acid group, while non-polar solvents will interact more favorably with the Boc group and the alkyl side chain. The overall solubility in a given solvent will be a balance of these interactions.

Conclusion

While specific quantitative solubility data for Boc-D-2-aminobutanoic acid remains scarce in the public domain, a strong predictive understanding can be formulated based on its molecular structure and the behavior of similar compounds. For researchers and drug development professionals, it is recommended to use the provided information as a guideline and to perform experimental verification using the detailed protocol to obtain precise solubility values for their specific applications. This will ensure the successful design and execution of synthetic and formulation processes involving this important chiral building block.

References

Spectral Analysis of (R)-2-((tert-Butoxycarbonyl)amino)butanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data for (R)-2-((tert-Butoxycarbonyl)amino)butanoic acid (also known as N-Boc-D-2-aminobutanoic acid). Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopy. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectral Data

The following tables summarize the predicted chemical shifts for ¹H NMR and ¹³C NMR, and the expected absorption frequencies for IR spectroscopy. These predictions are based on data from analogous compounds, including butanoic acid[1][2][3], (R)-2-aminobutanoic acid[4][5], and various other Boc-protected amino acids.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.0-5.2 | Broad Singlet | 1H | -NH- |

| ~4.2-4.4 | Multiplet | 1H | α-CH |

| ~1.6-1.8 | Multiplet | 2H | -CH₂- |

| 1.45 | Singlet | 9H | -C(CH₃)₃ |

| ~0.9-1.0 | Triplet | 3H | -CH₃ |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~175-178 | C=O (Carboxylic Acid) |

| ~155-157 | C=O (Boc) |

| ~80-82 | -C(CH₃)₃ |

| ~55-58 | α-CH |

| ~28.3 | -C(CH₃)₃ |

| ~25-27 | -CH₂- |

| ~9-11 | -CH₃ |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |

| ~3300 | N-H stretch (Amide) |

| 2975-2845 | C-H stretch (Alkyl)[3] |

| ~1710 | C=O stretch (Carboxylic Acid) |

| ~1690 | C=O stretch (Amide I, Boc) |

| ~1520 | N-H bend (Amide II) |

| ~1160 | C-O stretch (Boc) |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectral data for Boc-protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is adapted from established methods for the analysis of similar Boc-protected amino acids.

2.1.1. Sample Preparation

-

Weigh 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Transfer the solution to a standard 5 mm NMR tube.

2.1.2. ¹H NMR Acquisition

-

Spectrometer: 400 MHz NMR spectrometer

-

Pulse Program: Standard single-pulse experiment

-

Spectral Width: 0-12 ppm

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Temperature: 298 K

2.1.3. ¹³C NMR Acquisition

-

Spectrometer: 100 MHz NMR spectrometer

-

Pulse Program: Proton-decoupled pulse program

-

Spectral Width: 0-200 ppm

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Temperature: 298 K

2.1.4. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR).

-

Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the preparation of a solid sample as a KBr pellet.

2.2.1. Sample Preparation (KBr Pellet)

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Ensure a fine, homogeneous mixture is obtained.

-

Place a portion of the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

2.2.2. IR Spectrum Acquisition

-

Spectrometer: FT-IR spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as the background and subtracted from the sample spectrum.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for FT-IR Spectroscopic Analysis.

References

- 1. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. D-Alpha-aminobutyric acid | C4H9NO2 | CID 439691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Applications of Boc-D-Abu-OH: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-D-α-aminobutyric acid (Boc-D-Abu-OH), a non-proteinogenic amino acid crucial for the synthesis of modified peptides with enhanced therapeutic properties. This document details commercially available sources, their specifications, and in-depth experimental protocols for its application in solid-phase peptide synthesis. Furthermore, it illustrates the strategic role of incorporating D-amino acids in modulating biological signaling pathways.

Commercial Sourcing of Boc-D-Abu-OH

A multitude of chemical suppliers offer Boc-D-Abu-OH, ensuring its accessibility for research and development purposes. The quality and purity of the compound are critical for the successful synthesis of peptides. Key suppliers and their respective product specifications are summarized below. It is important to note the CAS number for Boc-D-Abu-OH is 45121-22-0.[1][2][3][4][5][6][7]

| Supplier | Purity/Assay | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Additional Notes |

| Sigma-Aldrich (Merck) | ≥97.0% (HPLC) | 45121-22-0 | C₉H₁₇NO₄ | 203.24 | White to off-white powder | Also available from their Ambeed and ChemScene partners.[8][9] |

| Chem-Impex | ≥98% (HPLC) | 45121-22-0 | C₉H₁₇NO₄ | 203.3 | White powder | Recommended storage at 0-8°C.[4] |

| Santa Cruz Biotechnology | Not specified | 45121-22-0 | C₉H₁₇NO₄ | 203.24 | - | Biochemical for proteomics research.[6] |

| BLD Pharm | Not specified | 45121-22-0 | C₉H₁₇NO₄ | 203.24 | - | Requires cold-chain transportation.[5] |

| ChemicalBook | Purity ranges from 95% to 99.9% from various listed suppliers. | 45121-22-0 | C₉H₁₇NO₄ | 203.24 | Light yellow powder | A platform connecting multiple Chinese and international suppliers.[1][2][10] |

| CymitQuimica | Purity ranges from 95% to 97% from listed brands like Alfa Aesar and Indagoo. | 45121-22-0 | C₉H₁₇NO₄ | - | White to off-white | Soluble in organic solvents like dichloromethane and dimethylformamide.[3] |

| PeptaNova | Purity grade is guaranteed according to the purity criteria from Peptide Institute. | - | - | - | - | Specializes in Boc-D-Amino Acid Derivatives.[11] |

| TCI AMERICA | >98.0%(HPLC)(N) for some Boc-D-amino acids. | - | - | - | - | Offers a range of Boc-Amino Acids.[9] |

The Strategic Advantage of Incorporating D-Amino Acids in Peptide Drug Design

The substitution of naturally occurring L-amino acids with their D-enantiomers, such as D-2-aminobutyric acid, is a powerful strategy in medicinal chemistry to overcome the limitations of native peptides as therapeutic agents.[12] The primary benefits of this modification include:

-

Enhanced Proteolytic Stability : Peptide bonds adjacent to D-amino acid residues are not recognized by most endogenous proteases, leading to a significant increase in the peptide's in vivo half-life.[12]

-

Modulation of Secondary Structure : D-amino acids can induce or stabilize specific secondary structures, such as β-turns, which can be crucial for receptor binding and biological activity.[12] The ethyl side chain of D-Abu is hydrophobic and relatively small, allowing for its incorporation into various peptide structures without significant steric hindrance.[12]

The enhanced stability and conformational effects of D-amino acid incorporation can lead to improved pharmacokinetic profiles and more potent biological activity. A generalized signaling pathway illustrating the impact of a D-amino acid-containing peptide antagonist is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 45121-22-0: Boc-D-Abu-OH | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. chempep.com [chempep.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. digital.csic.es [digital.csic.es]

- 7. BOC-D-ABU-OH | 45121-22-0 [chemicalbook.com]

- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Boc-Abu-OH = 97.0 HPLC 34306-42-8 [sigmaaldrich.com]

- 10. BOC-ABU-OH | 34306-42-8 [chemicalbook.com]

- 11. Overview of Custom Peptide Synthesis [peptide2.com]

- 12. benchchem.com [benchchem.com]

Synthesis of (R)-2-((tert-Butoxycarbonyl)amino)butanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of (R)-2-((tert-Butoxycarbonyl)amino)butanoic acid, a valuable chiral building block in the synthesis of peptide-based drugs and other complex organic molecules. This document details the prevalent synthetic methodology, presents quantitative data in a structured format, and offers a step-by-step experimental protocol.

Introduction

This compound, also known as Boc-D-Abu-OH, is a protected form of the non-proteinogenic amino acid D-aminobutanoic acid. The tert-butoxycarbonyl (Boc) protecting group is widely employed in organic synthesis, particularly in peptide chemistry, due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[1] This guide focuses on the direct N-tert-butoxycarbonylation of (R)-2-aminobutanoic acid using di-tert-butyl dicarbonate (Boc anhydride), a common and efficient method for this transformation.[2][3]

Synthesis Pathway

The synthesis of this compound is a straightforward one-step protection reaction. The primary amine of (R)-2-aminobutanoic acid nucleophilically attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. Following the collapse of the tetrahedral intermediate, a stable carbamate is formed, along with the byproducts tert-butanol and carbon dioxide. The reaction is typically carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the carboxylic acid.

Caption: General reaction scheme for the Boc protection of (R)-2-aminobutanoic acid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound, based on a typical laboratory-scale preparation.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| (R)-2-Aminobutanoic acid | 1 | eq | Starting material |

| Di-tert-butyl dicarbonate | 1.2 | eq | Boc-protecting agent |

| Reagents | |||

| 1M Sodium Hydroxide | 9.2 | mL/g of starting material | Base for the reaction |

| Methanol | 6.3 | mL/g of starting material | Co-solvent |

| 1M Hydrochloric Acid | As needed | For acidification during work-up | |

| Ethyl Acetate | ~15 | mL/g of starting material | Extraction solvent |

| Saturated Brine | ~8 | mL/g of starting material | For washing |

| Anhydrous Sodium Sulfate | As needed | Drying agent | |

| Reaction Conditions | |||

| Temperature | 0 to Room Temp. | °C | Reaction is initiated at 0°C and allowed to warm |

| Reaction Time | 12 | hours | |

| Yield and Purity | |||

| Yield | 93.4 | % | Reported yield for the corresponding L-enantiomer[4] |

| Purity | >98 | % | Typically achieved after purification |

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Equipment

-

(R)-2-Aminobutanoic acid

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

1M Sodium hydroxide solution

-

Methanol

-

1M Hydrochloric acid solution

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-2-aminobutanoic acid in a mixture of 1M sodium hydroxide solution and methanol. Stir the mixture until the amino acid is completely dissolved.

-

Addition of Boc Anhydride: Cool the solution in an ice bath. Slowly add di-tert-butyl dicarbonate to the cooled solution while stirring.

-

Reaction: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12 hours.

-

Solvent Removal: After the reaction is complete, remove the methanol from the reaction mixture using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully adjust the pH to 1-2 by the dropwise addition of 1M hydrochloric acid. The product may precipitate at this stage.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

-

Washing: Combine the organic layers and wash them with saturated brine (2 times).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product, if not sufficiently pure, can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.

Caption: Step-by-step experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound via the N-tert-butoxycarbonylation of (R)-2-aminobutanoic acid is a robust and high-yielding process. The use of di-tert-butyl dicarbonate as the protecting agent offers operational simplicity and efficiency. The detailed protocol and quantitative data provided in this guide serve as a valuable resource for researchers and professionals engaged in peptide synthesis and the development of chiral pharmaceuticals.

References

In-Depth Technical Guide on the Stability and Storage of Boc-D-Abu-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-tert-butoxycarbonyl-D-α-aminobutyric acid (Boc-D-Abu-OH). Understanding the chemical stability of this reagent is critical for its effective use in peptide synthesis and other applications, ensuring the integrity of research and development outcomes. This document outlines the key factors influencing its stability, provides recommended storage and handling protocols, and details experimental procedures for stability assessment.

Introduction to Boc-D-Abu-OH

Boc-D-Abu-OH is a protected form of the non-proteinogenic amino acid D-α-aminobutyric acid. The tert-butoxycarbonyl (Boc) protecting group on the α-amino function allows for its controlled incorporation into peptide chains during solid-phase peptide synthesis (SPPS). The Boc group is characterized by its stability to basic and nucleophilic conditions while being readily removable under acidic conditions, a cornerstone of the Boc-SPPS strategy.

Physicochemical Properties

| Property | Value |

| CAS Number | 45121-22-0 |

| Molecular Formula | C₉H₁₇NO₄ |

| Molecular Weight | 203.24 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF). Less soluble in water.[] |

Stability Profile and Degradation Pathways

The stability of Boc-D-Abu-OH is primarily influenced by temperature, pH, humidity, and light. The most significant chemical liability is the acid-labile nature of the Boc protecting group.

Key Degradation Pathways:

-

Acid-Catalyzed Hydrolysis: The primary degradation route involves the cleavage of the Boc group under acidic conditions to yield the free D-α-aminobutyric acid, carbon dioxide, and tert-butanol (which can further form isobutylene). This is the intended reaction during the deprotection step in peptide synthesis but must be avoided during storage and handling.

-

Thermal Degradation: While generally stable at ambient temperatures, prolonged exposure to high temperatures (e.g., >100-150°C) can induce thermal decomposition of the Boc group. The presence of water can facilitate this degradation at lower temperatures.

-

Photodegradation: As with many complex organic molecules, exposure to UV or visible light over extended periods can potentially lead to degradation. Following ICH Q1B guidelines for photostability testing is recommended for critical applications.

The following diagram illustrates the primary factors that can lead to the degradation of Boc-D-Abu-OH.

Degradation Influences on Boc-D-Abu-OH

Recommended Storage and Handling Conditions

To ensure the long-term stability and maintain the purity of Boc-D-Abu-OH, adherence to proper storage and handling protocols is essential.

Storage Conditions

Quantitative long-term stability data for Boc-D-Abu-OH is not extensively published. However, based on the known stability of Boc-protected amino acids, the following conditions are recommended:

| Condition | Temperature | Atmosphere | Container | Duration |

| Long-term | 2-8°C | Inert gas (e.g., Argon, Nitrogen) | Tightly sealed, opaque | Years |

| Short-term | Room Temperature | Dry | Tightly sealed, opaque | Weeks to months |

It is crucial to store the compound in a cool, dry place to prevent degradation.[] Several suppliers explicitly recommend storage at 2-8°C, sealed in a dry environment.

Handling Practices

-

Prevent Condensation: Before opening the container, always allow it to equilibrate to room temperature. This critical step prevents atmospheric moisture from condensing on the cold powder, which could initiate hydrolysis.

-

Minimize Exposure: When weighing or handling the compound, work efficiently to minimize its exposure to the atmosphere. Reseal the container securely immediately after use.

-

Inert Atmosphere: For long-term storage or for users of large quantities, flushing the container with a dry, inert gas like argon or nitrogen before sealing is a best practice to displace moisture and oxygen.

-

Avoid Contamination: Always use clean, dry spatulas and weighing equipment.

Experimental Protocols for Stability Assessment

For critical applications in drug development, it may be necessary to perform in-house stability studies. The following protocols provide a framework for conducting forced degradation studies and for the analysis of Boc-D-Abu-OH purity.

Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and to establish the stability-indicating capability of the analytical method.

Objective: To evaluate the stability of Boc-D-Abu-OH under various stress conditions.

Methodology:

-

Sample Preparation: Prepare a stock solution of Boc-D-Abu-OH in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject aliquots of the stock solution (or solid material for thermal and photostability) to the conditions outlined in the table below. A control sample should be stored under recommended conditions (2-8°C, protected from light).

| Stress Condition | Reagent/Condition | Duration | Temperature |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C |

| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temperature |

| Thermal Degradation | Dry Heat (Solid Sample) | 48 hours | 80°C |

| Photostability | Light exposure per ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 watt hours/m²) | Variable | Room Temperature |

-

Analysis: Following exposure, neutralize the acidic and basic samples. Analyze all samples, including the control, using a stability-indicating HPLC method as described below.

The following diagram outlines the workflow for a typical forced degradation study.

Forced Degradation Experimental Workflow

Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for assessing the purity of Boc-D-Abu-OH and quantifying its degradation products.

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| HPLC System | Standard system with a UV detector |

| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-220 nm |

| Injection Volume | 10-20 µL |

Data Analysis:

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the purity of Boc-D-Abu-OH by dividing its peak area by the total peak area of all components and multiplying by 100.

-

For forced degradation samples, calculate the percentage of degradation and identify any significant degradation products by comparing them to the control sample. For unknown peaks, techniques like LC-MS can be used for structural elucidation.

Conclusion

Boc-D-Abu-OH is a stable compound when stored under appropriate conditions. The primary risks to its stability are exposure to acidic conditions, high temperatures, moisture, and light. By adhering to the recommended storage and handling protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity and purity of this critical reagent for their synthetic applications. For applications requiring rigorous quality control, the implementation of in-house stability testing using the provided experimental frameworks is strongly advised.

References

function of Boc protecting group in amino acids

An In-depth Technical Guide on the Function of the Boc Protecting Group in Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Core Function and Mechanism

In the precise and demanding world of peptide synthesis, the strategic use of protecting groups is fundamental to the successful construction of desired peptide sequences.[1] The tert-butyloxycarbonyl (Boc) group is a cornerstone acid-labile protecting group used to reversibly mask the α-amino group of an amino acid.[1][2] This protection is critical to prevent the nucleophilic amine from engaging in unwanted side reactions during peptide bond formation, thereby ensuring the controlled, sequential elongation of the peptide chain.[1][3]

The Boc group is characterized by its stability under basic, nucleophilic, and catalytic hydrogenation conditions, but its facile cleavage under moderately strong acidic conditions.[4][5] This specific acid lability is the foundation of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in Solid-Phase Peptide Synthesis (SPPS). In this scheme, the Boc group provides temporary protection for the α-amino group, while more acid-stable groups, such as benzyl-based protectors, are used for the semi-permanent protection of reactive amino acid side chains.[1]

Mechanism of Boc Protection

The introduction of the Boc group onto an amino acid is most commonly achieved by reacting the amino acid with di-tert-butyl dicarbonate, also known as Boc anhydride ((Boc)₂O), under basic conditions.[6][7] The base (e.g., sodium hydroxide, triethylamine) deprotonates the amino group, enhancing its nucleophilicity.[7][8] The nucleophilic nitrogen then attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[9] The resulting tetrahedral intermediate collapses, expelling a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol.[9]

Mechanism of Boc Deprotection

The removal of the Boc group is the critical deprotection step and is accomplished by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent.[1][10] The mechanism involves:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[1][11]

-

Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][11]

-

Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide and liberating the free α-amino group.[11]

The reactive tert-butyl cation generated during deprotection can cause unwanted alkylation of sensitive amino acid side chains, such as those of Tryptophan, Cysteine, and Methionine. To prevent these side reactions, "scavengers" like anisole, thioanisole, or triisopropylsilane (TIS) are added to the deprotection solution to trap the carbocations.[1][2]

Data Presentation: Quantitative Analysis

The efficiency of the Boc protection and deprotection steps is crucial for the overall yield and purity of the final peptide.

Table 1: Boc-Protection of Amino Acids - Conditions and Yields

| Amino Acid | Base | Solvent System | Time (h) | Temperature (°C) | Yield (%) | Reference |

| L-Alanine | Triethylamine | Acetone/Water | 4 | 25 | 93 | [12] |

| L-Proline | Trimethylamine | Acetone/Water | 0.5 | 40 | 73 | [12] |

| General Aliphatic Amines | None (or DMAP) | Dichloromethane | 1-4 | Room Temp | >95 | [13][14] |

| Various Amino Acids | Triethylamine | Aqueous | 0.5-2 | 20 | >90 | [6] |

Table 2: Boc-Deprotection Conditions and Performance

| Acid Reagent | Concentration | Solvent | Time (min) | Temperature | Efficiency / Notes | Reference |

| Trifluoroacetic Acid (TFA) | 25-55% | Dichloromethane (DCM) | 15-30 | Room Temp | >99%; Standard for SPPS. 55% TFA can improve resin swelling and purity over 100% TFA. | [10][15][16] |

| Trifluoroacetic Acid (TFA) | 10-20% | Dichloromethane (DCM) | 60 | Room Temp | Shortens reaction time; exhibits second-order kinetic dependence. | [7] |

| Hydrochloric Acid (HCl) | 3 M | Ethyl Acetate | 30 | Room Temp | Effective alternative to TFA. | [11] |

| Hydrogen Fluoride (HF) | Anhydrous Liquid | Anisole (Scavenger) | 45-60 | 0°C | Used for final cleavage from resin and side-chain deprotection in Boc/Bzl strategy. Highly hazardous. | [10][17] |

| Thermal (No Acid) | N/A | Trifluoroethanol (TFE) | 25-90 | 120-240°C | Selective deprotection possible by tuning temperature; not standard for SPPS. | [18] |